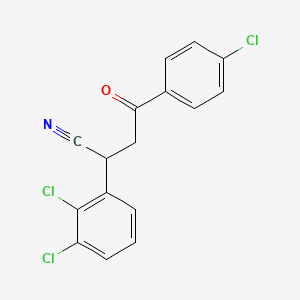
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is a useful research compound. Its molecular formula is C16H10Cl3NO and its molecular weight is 338.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Its structure suggests that it may interact with various biological pathways, making it a candidate for further investigation regarding its therapeutic and toxicological profiles.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈Cl₂N₂O, with a molecular weight of 255.1 g/mol. The compound features multiple chlorinated phenyl groups which may enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈Cl₂N₂O |
| Molecular Weight | 255.1 g/mol |
| CAS Number | 339097-10-8 |
| Storage Temperature | Ambient |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activities of this compound.
Antibacterial Activity
Studies have shown that compounds with chlorinated aromatic rings can possess significant antibacterial properties. For instance, derivatives of chlorinated phenyl compounds have been evaluated for their efficacy against various bacterial strains.
- Case Study : A synthesized series of compounds including chlorinated phenyl moieties demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM against acetylcholinesterase (AChE), indicating potential dual activity as enzyme inhibitors and antibacterial agents .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. In particular, inhibition of acetylcholinesterase (AChE) is significant in the context of neurodegenerative diseases.
- Research Findings : Inhibitory assays indicated that similar compounds can effectively inhibit AChE with varying degrees of potency. Compounds in the same class exhibited IC50 values as low as 1.13 µM, suggesting that this compound may also show promising AChE inhibitory activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Binding Interactions : Molecular docking studies have suggested that similar compounds can bind effectively to target proteins involved in bacterial metabolism and human neurological functions.
- Pharmacokinetics : The lipophilicity imparted by the chlorinated phenyl groups may enhance membrane permeability, facilitating cellular uptake and increasing bioavailability.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)13-2-1-3-14(18)16(13)19/h1-7,11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEHTMAYPZWVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














